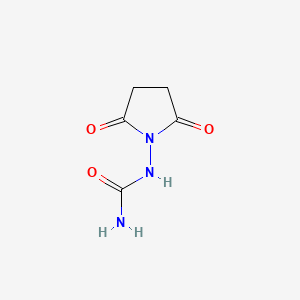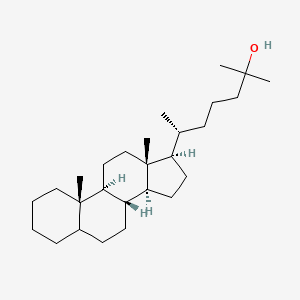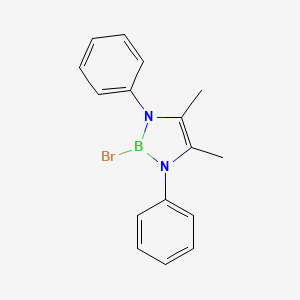
2-Bromo-4,5-dimethyl-1,3-diphenyl-2,3-dihydro-1H-1,3,2-diazaborole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,5-dimethyl-1,3-diphenyl-2,3-dihydro-1H-1,3,2-diazaborole is a heterocyclic compound that contains both nitrogen and boron atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-dimethyl-1,3-diphenyl-2,3-dihydro-1H-1,3,2-diazaborole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing bromine, methyl, and phenyl groups in the presence of a boron-containing reagent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5-dimethyl-1,3-diphenyl-2,3-dihydro-1H-1,3,2-diazaborole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with varying oxidation states of boron.
Scientific Research Applications
2-Bromo-4,5-dimethyl-1,3-diphenyl-2,3-dihydro-1H-1,3,2-diazaborole has several scientific research applications, including:
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: The compound’s structure allows for the development of potential therapeutic agents, particularly in the field of anti-cancer and anti-microbial research.
Organic Synthesis: The compound can serve as a versatile intermediate in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 2-Bromo-4,5-dimethyl-1,3-diphenyl-2,3-dihydro-1H-1,3,2-diazaborole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The boron atom in the compound can form coordinate bonds with electron-rich sites on the target molecules, leading to changes in their activity or function. Additionally, the compound’s structure allows it to participate in various chemical reactions, further influencing its biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Bromo-4,5-dimethyl-1,3-diphenyl-2,3-dihydro-1H-1,3,2-diazaborole include other diazaborole derivatives with different substituents on the nitrogen, boron, or phenyl groups. Examples include:
- 2-Chloro-4,5-dimethyl-1,3-diphenyl-2,3-dihydro-1H-1,3,2-diazaborole
- 2-Iodo-4,5-dimethyl-1,3-diphenyl-2,3-dihydro-1H-1,3,2-diazaborole
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and potential applications. The presence of the bromine atom, in particular, allows for further functionalization through substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
64486-87-9 |
|---|---|
Molecular Formula |
C16H16BBrN2 |
Molecular Weight |
327.0 g/mol |
IUPAC Name |
2-bromo-4,5-dimethyl-1,3-diphenyl-1,3,2-diazaborole |
InChI |
InChI=1S/C16H16BBrN2/c1-13-14(2)20(16-11-7-4-8-12-16)17(18)19(13)15-9-5-3-6-10-15/h3-12H,1-2H3 |
InChI Key |
AARJQIKAUFKVAI-UHFFFAOYSA-N |
Canonical SMILES |
B1(N(C(=C(N1C2=CC=CC=C2)C)C)C3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxy-2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane](/img/structure/B14494404.png)
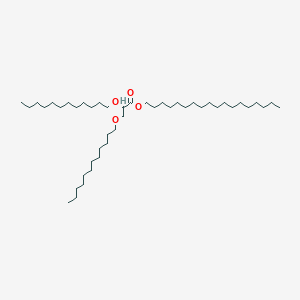
![2-Amino-5-chloro-N-[2-(4-methylphenyl)ethyl]benzamide](/img/structure/B14494423.png)
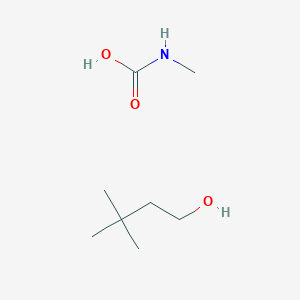
![1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane](/img/structure/B14494430.png)
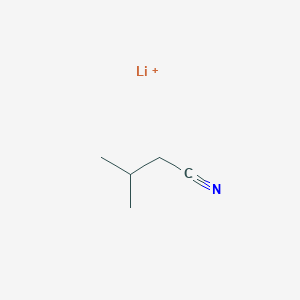
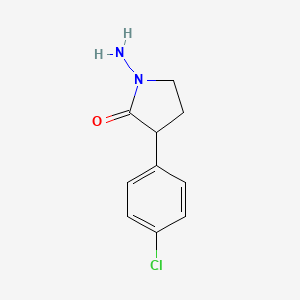
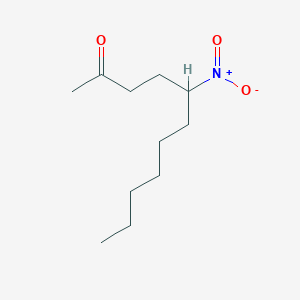
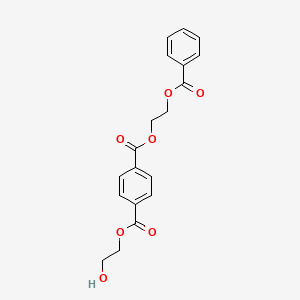
![1-Methoxy-2-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene](/img/structure/B14494459.png)

![2,4-Diphenyl-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14494471.png)
